2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
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Overview
Description
1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-ETHANONE HYDRAZONE is a complex organic compound with the molecular formula C12H14N2O2S This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-ETHANONE HYDRAZONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Addition of the Methoxymethyl Group:
Formation of the Hydrazone: The final step involves the reaction of the ethanone derivative with hydrazine to form the hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-ETHANONE HYDRAZONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-ETHANONE HYDRAZONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-ETHANONE HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[3-AMINO-4-(METHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-ETHANONE HYDRAZONE: Lacks the methoxymethyl group.
1-[3-AMINO-4-(METHOXYMETHYL)-6-ETHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-ETHANONE HYDRAZONE: Contains an ethyl group instead of a methyl group.
Uniqueness
1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-ETHANONE HYDRAZONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N4OS |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-ethanehydrazonoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C12H16N4OS/c1-6-4-8(5-17-3)9-10(13)11(7(2)16-14)18-12(9)15-6/h4H,5,13-14H2,1-3H3/b16-7+ |
InChI Key |
QAQCUDYYNHADLF-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)/C(=N/N)/C)N)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=NN)C)N)COC |
Origin of Product |
United States |
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